(5-o-Tolyl-tetrazol-2-yl)-acetic acid

Description

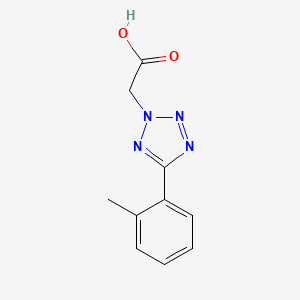

(5-o-Tolyl-tetrazol-2-yl)-acetic acid is a heterocyclic compound comprising a tetrazole ring substituted with an o-tolyl (2-methylphenyl) group at the 5-position and an acetic acid moiety at the 2-position. The o-tolyl group introduces steric bulk and lipophilicity, which can influence solubility, crystallinity, and biological interactions. This compound is synthesized via cycloaddition reactions between nitriles and sodium azide under acidic conditions, followed by functionalization of the tetrazole ring . Its applications span pharmaceuticals, materials science, and coordination chemistry due to its ability to act as a ligand or bioactive scaffold.

Properties

IUPAC Name |

2-[5-(2-methylphenyl)tetrazol-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-7-4-2-3-5-8(7)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUOUOUMJRHBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-o-Tolyl-tetrazol-2-yl)-acetic acid typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. For instance, o-tolyl azide can react with acetonitrile under acidic conditions to form the tetrazole ring.

Introduction of the Acetic Acid Moiety: The tetrazole derivative can then be reacted with bromoacetic acid in the presence of a base such as sodium hydroxide to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Tautomerization Dynamics

The tetrazole ring undergoes tautomeric shifts between N1- and N2-substituted forms. For the related compound (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, quantum chemical calculations (B3LYP/6-311++G(d,p)) reveal:

-

The 2-tautomer is 6 kcal/mol more stable than the 1-tautomer due to hyperconjugative interactions between nitrogen lone pairs and adjacent σ* orbitals .

-

Tautomeric equilibrium is precluded in the parent compound due to steric and electronic effects of the o-tolyl group .

Esterification and Substitution

The acetic acid moiety undergoes base-catalyzed esterification reactions:

-

Reaction with methyl 2-chloroacetate in acetonitrile yields methyl ester derivatives, with exclusive formation of the 2-substituted tautomer .

-

Substitution at the tetrazole ring is sterically directed by the o-tolyl group, favoring reactions at the N2 position .

Rotational Barriers

The orientation of the acetic acid group relative to the tetrazole ring influences reactivity:

-

Internal rotation around the C1–C2 bond (tetrazole-to-acetate linkage) has a barrier of 4–5 kcal/mol , enabling conformational flexibility .

-

Two stable conformers exist:

Aromatic Interactions

The o-tolyl group enhances π-stacking capabilities:

-

Co-planarity between the tetrazole and o-tolyl rings maximizes conjugation, stabilizing transition states in electrophilic substitutions .

Ligand Behavior

The tetrazole nitrogen atoms act as electron donors for metal coordination:

-

Forms stable complexes with transition metals (e.g., Cu(II), Pd) through N–M bond formation .

-

Coordination enhances catalytic activity in cycloaddition reactions, as demonstrated by Pd/Co@CNT nanoparticle systems .

Comparative Reactivity

Metal Complex Formation

Theoretical Insights

Natural Bond Orbital (NBO) analysis highlights:

-

n(N) → σ*(C–N) interactions stabilize the 2-tautomer (E(2) = 8–10 kcal/mol) .

-

Hyperconjugation energies correlate with experimental tautomer ratios .

This compound’s reactivity is governed by its unique stereoelectronic profile, enabling applications in catalysis and drug design. Further studies should explore its behavior under photochemical and electrochemical conditions.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (5-o-Tolyl-tetrazol-2-yl)-acetic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study indicated that certain tetrazole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics, suggesting their potential as antimicrobial agents .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 100 |

| Compound B | S. aureus | 125 |

| This compound | Various strains | TBD |

Analgesic and Anti-inflammatory Properties

Tetrazole derivatives have been investigated for their analgesic and anti-inflammatory effects. In one study, compounds were synthesized and evaluated using in vivo models, showing promising results in pain relief comparable to ibuprofen . The specific activity of this compound in these assays remains to be fully characterized but is anticipated based on structural similarities.

Enzyme Inhibition

This compound has potential as an enzyme inhibitor due to the presence of the tetrazole ring, which can interact with active sites of enzymes. Research into similar compounds has revealed their ability to inhibit enzymes involved in inflammatory pathways, suggesting that this compound could be explored for therapeutic applications in conditions such as arthritis or other inflammatory diseases .

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. This property can be utilized in synthesizing metal complexes that may exhibit interesting electronic or magnetic properties. Research indicates that tetrazole derivatives can form stable complexes with transition metals, potentially leading to new materials with applications in catalysis or electronics .

Case Studies

-

Antimicrobial Efficacy Study

- A series of tetrazole derivatives were synthesized and screened for antimicrobial activity against common pathogens. Results indicated that specific modifications to the tetrazole ring enhanced activity against Pseudomonas aeruginosa.

-

Analgesic Activity Evaluation

- In a comparative study, several tetrazole derivatives were tested for their analgesic effects using the acetic acid-induced writhing method. Results showed that some compounds exhibited significant pain relief comparable to established analgesics.

-

Coordination Complex Formation

- Investigations into the coordination properties of this compound revealed its potential as a ligand for various metal ions, leading to the formation of complexes with enhanced catalytic activity.

Mechanism of Action

The mechanism of action of (5-o-Tolyl-tetrazol-2-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, phosphates, and other functional groups, allowing it to mimic their biological activities. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Tetrazole Acetic Acid Derivatives

2-(5-Amino-2H-tetrazol-2-yl)acetic Acid

- Structure: Features an amino group (-NH₂) at the 5-position of the tetrazole ring instead of o-tolyl.

- Crystallography : The tetrazole and carboxyl groups form a dihedral angle of 82.25°, creating a planar structure stabilized by intermolecular O–H⋯N and N–H⋯O hydrogen bonds .

- Applications : Used in coordination chemistry to construct lanthanide-based frameworks with optical properties .

Ethyl-2-(5-Benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate

- Structure : Substitutes the o-tolyl group with a benzoxazole moiety linked via an amine.

- Synthesis : Prepared through nucleophilic substitution between ethyl chloroacetate and a tetrazole-amine intermediate .

- Bioactivity: Exhibits antimicrobial activity due to the benzoxazole group, which is known for anti-inflammatory and antitumor properties .

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic Acid

Physicochemical Properties

Key Research Findings and Trends

Acidity Modulation: Electron-withdrawing groups (e.g., -NO₂) on the tetrazole ring enhance acetic acid’s acidity, while o-tolyl’s electron-donating effect reduces it compared to chloroacetic acid derivatives .

Structural Diversity : Thiadiazole and oxadiazole analogs offer alternative hydrogen-bonding motifs and electronic profiles, expanding applications in drug discovery .

Biological Activity

(5-o-Tolyl-tetrazol-2-yl)-acetic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential analgesic and anticonvulsant properties. This article delves into its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

Overview of the Compound

This compound belongs to the class of tetrazole derivatives, which are known for their diverse biological activities. The tetrazole ring structure offers unique pharmacological properties due to its ability to act as a bioisostere for carboxylic acids, potentially enhancing metabolic stability and receptor interactions.

The biological activity of tetrazoles, including this compound, often involves interactions with various receptors. The electron distribution within the tetrazole ring can influence its binding affinity to these sites. For instance, the presence of nitrogen atoms in the tetrazole structure allows it to act as a hydrogen bond acceptor, which can enhance receptor interactions compared to traditional carboxylic acids .

Analgesic and Anticonvulsant Properties

Recent studies suggest that this compound may serve as a lead compound for developing new analgesics or anticonvulsants. Its structural characteristics allow it to modulate pain pathways effectively and exhibit anticonvulsant activity in various models.

Antimicrobial Activity

Research indicates that derivatives of tetrazoles, including this compound, demonstrate significant antimicrobial activity. In vitro studies have shown that certain 5-substituted tetrazoles exhibit antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of 5-substituted tetrazoles for their antibacterial properties. The results indicated that compounds with symmetrical structures exhibited higher inhibitory actions against various bacterial strains compared to their unsymmetrical counterparts .

- Cytotoxic Activity : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated moderate cytotoxicity, with IC50 values indicating effectiveness comparable to established chemotherapeutics .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-o-Tolyl-tetrazol-2-yl)-acetic acid, and how can purity be ensured?

- Methodology : The compound can be synthesized via cyclocondensation of o-tolyl-substituted precursors with thioacetic acid derivatives. A typical procedure involves refluxing 5-(o-tolyl)-1H-tetrazole with chloroacetic acid in a polar solvent (e.g., acetic acid) under basic conditions (sodium acetate) for 3–5 hours . Post-reaction, the product is filtered, washed with acetic acid/water/ethanol, and recrystallized from DMF/acetic acid mixtures to enhance purity . Purity is confirmed via elemental analysis (C, H, N content) and chromatographic methods (HPLC-DAD) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., tetrazole ring C=N stretches at 1500–1600 cm⁻¹ and carboxylic acid O-H at ~2500–3000 cm⁻¹) .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ ion) and detects impurities .

- ¹H/¹³C NMR : Assigns proton environments (e.g., o-tolyl methyl at δ ~2.4 ppm) and carboxylic acid resonance (δ ~170 ppm) .

- X-ray Crystallography (SHELX) : Resolves crystal structure and confirms stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. acetic acid to balance solubility and reaction rate .

- Catalyst Use : Introduce mild bases (e.g., triethylamine) to accelerate cyclization .

- Temperature Control : Lower reaction temperatures (80–100°C) minimize decomposition, while extended reflux (5–8 hours) ensures completion .

- Byproduct Mitigation : Use preparative HPLC to isolate the target compound from dimeric or oxidized byproducts .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

- Methodology :

- Cross-Validation : Combine IR (functional groups), NMR (proton environments), and X-ray data to resolve ambiguities .

- Isotopic Labeling : For ambiguous NMR signals, synthesize deuterated analogs to assign peaks .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software) .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- Methodology :

- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Screening : Test derivatives on mammalian cell lines (e.g., HEK-293) via MTT assay to assess selectivity .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., o-tolyl to halophenyl) and correlate with activity .

Q. How can salt forms of the compound be synthesized to enhance solubility or stability?

- Methodology :

- Counterion Selection : React the carboxylic acid with inorganic (KOH, NaOH) or organic bases (morpholine) in aqueous ethanol .

- Stability Testing : Monitor salt stability under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC .

- Solubility Profiling : Compare pH-solubility profiles of free acid vs. salts using shake-flask methods .

Q. What computational approaches predict the toxicity and pharmacokinetics of this compound?

- Methodology :

- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate bioavailability, CYP inhibition, and hERG liability .

- Molecular Docking : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize derivatives .

- QSAR Modeling : Train models on existing triazole/tetrazole datasets to predict acute toxicity (e.g., LD₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.